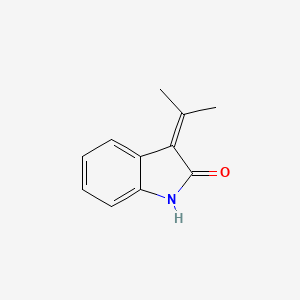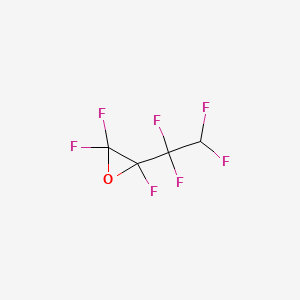
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane
Descripción general
Descripción
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane is a fluorinated organic compound with the molecular formula C4HF7O. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Métodos De Preparación
The synthesis of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane typically involves the reaction of perfluoropropylene oxide with high-concentration oxygen under high temperature and pressure conditions. This process requires the use of specialized catalysts to facilitate the reaction . Industrial production methods often involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms, forming various fluorinated derivatives
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically fluorinated carboxylic acids, alcohols, and other fluorinated derivatives .
Aplicaciones Científicas De Investigación
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated structure allows it to form stable complexes with these targets, inhibiting or modifying their activity. This interaction is facilitated by the compound’s ability to resist metabolic degradation, ensuring prolonged activity within biological systems .
Comparación Con Compuestos Similares
2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane can be compared with other similar fluorinated compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: This compound is also used in industrial applications and shares similar thermal stability and chemical resistance.
2,2,3,3-Tetrafluoro-1-propanol: Known for its use as a solvent, this compound has similar fluorinated properties but differs in its functional groups and applications.
The uniqueness of this compound lies in its oxirane ring structure, which imparts distinct reactivity and stability compared to other fluorinated compounds .
Propiedades
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O/c5-1(6)2(7,8)3(9)4(10,11)12-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMDMNZLGPBNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1(C(O1)(F)F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502195 | |
| Record name | 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50838-64-7 | |
| Record name | 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




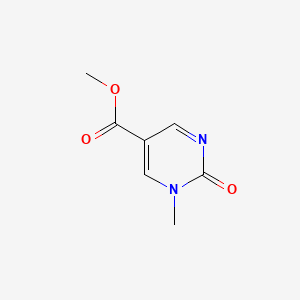

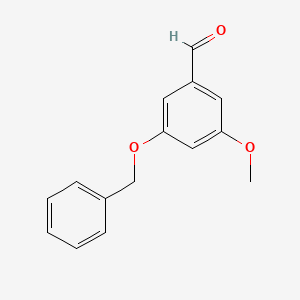

![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)

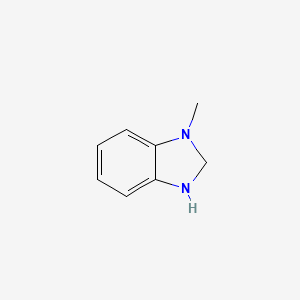


![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)
